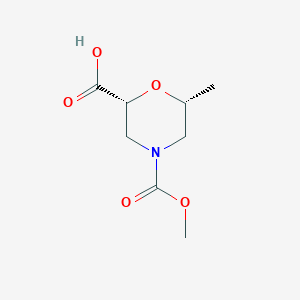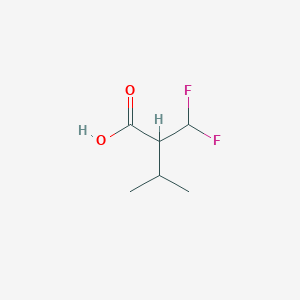
2-(Difluoromethyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-3-methylbutanoic acid: is an organic compound characterized by the presence of a difluoromethyl group attached to a butanoic acid backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct chemical properties, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methylbutanoic acid typically involves the introduction of the difluoromethyl group into a suitable precursor molecule. One common method is the difluoromethylation of a butanoic acid derivative using difluoromethylating agents. For example, the reaction of a butanoic acid derivative with a difluoromethylating reagent such as difluoromethyl phenyl sulfone under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Utilization of fluoroform for difluoromethylation in continuous flow has been reported as an effective method . This approach allows for precise control over reaction conditions, leading to high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-3-methylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and substituted butanoic acid derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for other functional groups, allowing it to mimic the behavior of natural substrates in biological systems. This property makes it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-3-methylbutanoic acid
- 2-(Chloromethyl)-3-methylbutanoic acid
- 2-(Bromomethyl)-3-methylbutanoic acid
Uniqueness
2-(Difluoromethyl)-3-methylbutanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs with different halogen substituents .
Propriétés
Formule moléculaire |
C6H10F2O2 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C6H10F2O2/c1-3(2)4(5(7)8)6(9)10/h3-5H,1-2H3,(H,9,10) |
Clé InChI |
CROGKHYMIQYHLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


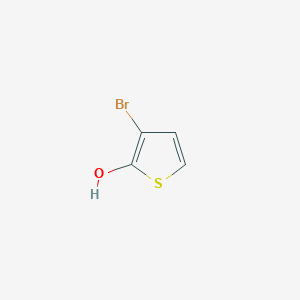
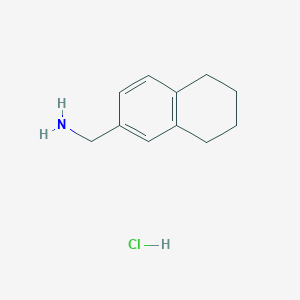
![6-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B12825942.png)
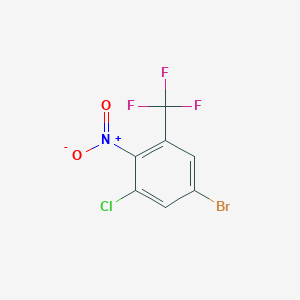
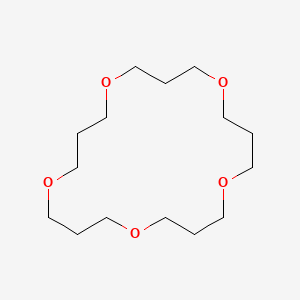
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
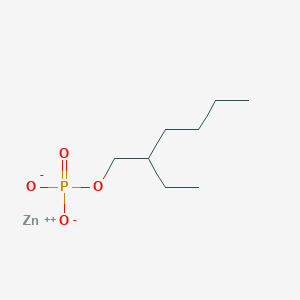
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
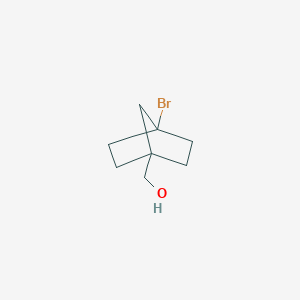
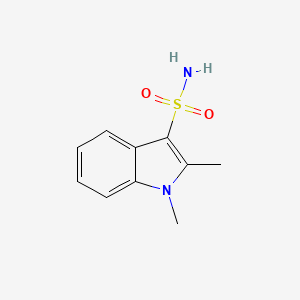
![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)
![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)
